molecular formula C11H10N4OS2 B2776292 3-(methylthio)-7,8-dihydro-1H-cyclopenta[4,5]thieno[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5(6H)-one CAS No. 1322605-18-4

3-(methylthio)-7,8-dihydro-1H-cyclopenta[4,5]thieno[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5(6H)-one

Cat. No.: B2776292
CAS No.: 1322605-18-4
M. Wt: 278.35
InChI Key: KVNMAPGOOVFEEU-UHFFFAOYSA-N
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Description

This compound belongs to a class of fused heterocyclic systems incorporating thieno-pyrimidine and triazolo moieties. Its structure features a cyclopenta ring fused with thieno[2,3-d]pyrimidine and a [1,2,4]triazolo[4,3-a]pyrimidinone scaffold. The methylthio (-SMe) substituent at the 3-position contributes to its electronic and steric properties, influencing reactivity and biological activity .

Synthesis: The compound is synthesized via reactions of hydrazonoyl halides with methylthio derivatives of thieno-pyrimidinones. For example, cyclohepta[4,5]thieno[2,3-d]pyrimidinethiones react with hydrazonoyl halides under optimized conditions to form the triazolo-annelated product .

Properties

IUPAC Name

6-methylsulfanyl-15-thia-2,4,5,7-tetrazatetracyclo[7.6.0.03,7.010,14]pentadeca-1(9),2,5,10(14)-tetraen-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4OS2/c1-17-11-14-13-10-12-8-7(9(16)15(10)11)5-3-2-4-6(5)18-8/h2-4H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVNMAPGOOVFEEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NNC2=NC3=C(C4=C(S3)CCC4)C(=O)N21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(methylthio)-7,8-dihydro-1H-cyclopenta[4,5]thieno[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5(6H)-one is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be delineated as follows:

  • Molecular Formula: C₁₃H₁₂N₄OS
  • Molecular Weight: 284.33 g/mol
  • Functional Groups: The compound contains a methylthio group, a triazole moiety, and a pyrimidinone structure, which are significant for its biological activity.

Anticancer Activity

Research indicates that compounds with similar structural features often exhibit significant anticancer properties. For instance, derivatives of thienopyrimidines have shown promising results in inhibiting various cancer cell lines. A study reported that certain thienopyrimidine derivatives displayed cytotoxic effects against human malignant cell lines with IC₅₀ values ranging from 10 to 30 µM . The mechanism of action is thought to involve the inhibition of key cellular pathways involved in proliferation and survival.

Antiviral Activity

The triazole ring in the compound suggests potential antiviral properties. Compounds featuring triazole derivatives have been studied for their effectiveness against viral infections. For example, mercapto-substituted 1,2,4-triazoles have demonstrated antiviral activities by interfering with viral replication mechanisms .

Enzyme Inhibition

Additionally, the compound may act as an inhibitor of specific enzymes. Studies on related compounds indicate that they can inhibit kinases involved in cancer progression. For example, a related thienopyrimidine exhibited selective inhibition of CDK1 and other kinases with inhibition rates exceeding 20% at concentrations around 10 µM . This suggests that the target compound could similarly affect kinase activity.

Synthesis and Activity Correlation

A study by Zakie et al. (2020) detailed the synthesis of cyclopenta[d]thieno[2,3-b]pyridine derivatives and their biological evaluation . The findings indicated that structural modifications influenced the anticancer activity significantly. Table 1 summarizes some synthesized derivatives and their corresponding biological activities:

CompoundIC₅₀ (µM)Mechanism of Action
Compound A15CDK1 Inhibition
Compound B25Apoptosis Induction
Compound C30Antiviral Activity

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of such compounds. A recent publication highlighted how modifications to the methylthio group could enhance cytotoxicity against specific cancer cell lines . The study emphasized that substituents on the triazole ring significantly impacted the binding affinity to target enzymes.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of thienopyrimidine derivatives. For example, compounds derived from this class have shown significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer). Notably, certain derivatives exhibited IC50 values lower than that of doxorubicin, a standard chemotherapeutic agent .

Inhibition of Enzymes

Another significant application is in the inhibition of xanthine oxidase (XO), which is crucial for managing conditions like hyperuricemia and gout. Some synthesized analogs have demonstrated promising XO inhibitory activities comparable to allopurinol . This suggests a potential for developing new treatments for gout and related disorders.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of thienopyrimidine derivatives has been pivotal in optimizing their pharmacological profiles. Modifications at specific positions on the triazole or pyrimidine rings can enhance potency and selectivity against targeted enzymes or cancer cell lines. For instance, substituents such as methylthio groups have been linked to improved biological activity .

Case Studies

  • Cytotoxicity Screening : A series of thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidines were synthesized and screened for cytotoxicity against MCF-7 cells. The most potent compounds showed IC50 values significantly lower than traditional chemotherapeutics .
  • Xanthine Oxidase Inhibition : Research demonstrated that certain analogs could inhibit XO effectively in vitro, suggesting their potential use in treating gout. The study provided detailed kinetic parameters indicating competitive inhibition mechanisms .

Chemical Reactions Analysis

Nucleophilic Substitution at the Methylthio Group

The methylthio (-SMe) group undergoes nucleophilic displacement with amines or thiols:

ReagentConditionsProductYieldReference
Hydrazine hydrateReflux in ethanol3-Amino derivative82%
Potassium thiocyanateGlacial acetic acid, reflux3-Thiocyanate analog67%
Sodium methoxideMethanol, RT3-Methoxy derivative75%

This reactivity is critical for introducing pharmacophores or modifying solubility .

Oxidative Transformations

The methylthio group is susceptible to oxidation, enabling access to sulfoxide or sulfone derivatives:

Oxidizing AgentConditionsProductYieldReference
H₂O₂ in acetic acidRT, 4 hours3-Methylsulfinyl derivative88%
KMnO₄ in acetone0°C, 1 hour3-Methylsulfonyl derivative72%

These oxidized derivatives exhibit enhanced hydrogen-bonding capacity, impacting biological activity .

Cyclization and Ring-Opening Reactions

The strained cyclopentane ring participates in ring-opening or annulation reactions:

ReagentConditionsProductYieldReference
α-HaloketonesDry xylene, refluxFused imidazo-pyrimidine derivatives56%
Trimethylsilyl isothiocyanateSulfamic acid catalystThione-functionalized analogs83%

Such reactions expand the heterocyclic framework for structure-activity relationship studies .

Condensation and Cross-Coupling Reactions

The triazolo-pyrimidine core engages in condensation with carbonyl compounds:

SubstrateConditionsProductYieldReference
ArylaldehydesMethanol, RTHydrazone intermediates72–90%
Ethyl orthoformateGlacial acetic acid, 100°CFormamidine derivatives85%

These intermediates are pivotal for synthesizing libraries of analogs for pharmacological screening .

Key Mechanistic Insights

  • Dimroth Rearrangement : Observed during cyclization of hydrazinothienopyrimidines, leading to triazolo-pyrimidine ring isomerization .

  • 1,3-Dipolar Cycloaddition : Dominates in domino reactions with azides, forming triazole intermediates prior to pyrimidine cyclization .

Comparison with Similar Compounds

Anti-Inflammatory and Analgesic Activity

  • Compound 10a (from ): A pyrido[2,3-d]pyrimidine derivative with a pyrazolyl substituent showed 82.8% anti-inflammatory activity (vs. ibuprofen’s 79.5%) and low ulcerogenic effects. The triazolo/triazine rings in such derivatives enhance binding to cyclooxygenase (COX) enzymes .

Antimicrobial Activity

  • Ethyl 2,4-dioxo-hexahydro-pyrimido-triazolo-pyrimidine-9-carboxylate (): Exhibits antimicrobial properties due to the electron-deficient pyrimidine core interacting with microbial enzymes .

Key Research Findings

Substituent Impact : The methylthio group in the target compound offers a balance between lipophilicity and metabolic stability compared to bulkier groups (e.g., benzyl in CAS 62259-92-1) .

Bioactivity Trends: Triazolo-annelated pyrimidines (e.g., compound 10a) outperform non-annelated derivatives in anti-inflammatory activity, likely due to enhanced target engagement .

Synthetic Efficiency: Microwave techniques and hydrazonoyl halide reactions are critical for scalable, regioselective synthesis of complex fused heterocycles .

Q & A

Advanced Research Question

  • Molecular docking : Predict binding affinities to targets like COX-2 or kinases using AutoDock Vina .
  • QSAR studies : Correlate substituent electronic properties (Hammett σ constants) with bioactivity to guide analogue design .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to identify critical binding residues .

What strategies are effective for structure-activity relationship (SAR) studies on this scaffold?

Advanced Research Question

  • Core modifications : Introduce electron-withdrawing groups (e.g., -NO₂) to the cyclopenta ring to modulate kinase inhibition .
  • Side-chain diversification : Replace methylthio with sulfonamide or morpholino groups to enhance solubility and bioavailability .
  • Stereochemical control : Synthesize enantiomers via chiral catalysts to evaluate selectivity in biological targets .

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